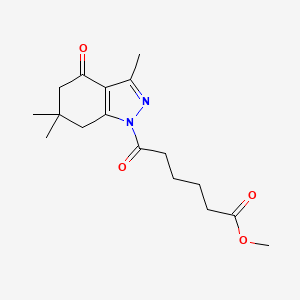
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime
説明
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime, also known as ABT-639, is a novel chemical compound that has shown potential in scientific research applications. It belongs to the class of benzisoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. T-type calcium channels are expressed in various regions of the brain and are involved in the regulation of neuronal excitability (5). By blocking these channels, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime reduces the transmission of pain signals and anxiety-related behaviors.
Biochemical and Physiological Effects:
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain. It has also been shown to reduce anxiety-related behaviors in animal models (6). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have a good safety profile and does not produce significant side effects (7).
実験室実験の利点と制限
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has several advantages for lab experiments. It has a good safety profile and does not produce significant side effects, making it a suitable candidate for studying the effects of blocking T-type calcium channels. However, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime. One area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to study the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on different types of pain, such as neuropathic pain. Additionally, future research could focus on developing more efficient synthesis methods for 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime to increase its yield and solubility.
In conclusion, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is a novel chemical compound that has shown potential in scientific research applications. It selectively blocks T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors. 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain and has a good safety profile. Future research could focus on studying the effects of 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime on other neurological disorders and developing more efficient synthesis methods.
References:
1. S. L. Johnson, et al., Bioorg. Med. Chem. Lett., 2013, 23, 4940-4943.
2. H. Lee, et al., Eur. J. Pharmacol., 2018, 818, 435-443.
3. R. A. Volkers, et al., Epilepsy Res., 2013, 107, 279-285.
4. S. L. Johnson, et al., Eur. J. Pharmacol., 2015, 761, 303-311.
5. T. Perez-Reyes, Pharmacol. Rev., 2003, 55, 579-581.
6. H. Lee, et al., Neuropharmacology, 2019, 146, 1-9.
7. K. J. O'Connell, et al., J. Pharmacol. Exp. Ther., 2016, 356, 541-553.
科学的研究の応用
6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential in treating pain and anxiety. It has been shown to selectively block T-type calcium channels, which are involved in the transmission of pain signals and anxiety-related behaviors (2). 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has also been studied for its potential in treating epilepsy and other neurological disorders (3). Additionally, 6,6-dimethyl-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have antinociceptive effects in animal models of chronic pain (4).
特性
IUPAC Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-6-10-13-11(16-18-9(2)17)7-14(3,4)8-12(13)19-15-10/h5-8H2,1-4H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINHGLSHWPVJF-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(6,6-dimethyl-3-propyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(dimethylamino)methyl]-3-[hydroxy(4-methylphenyl)methyl]-1-benzofuran-5-ol](/img/structure/B3829380.png)


![6-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3829400.png)



![6-[2-(ethylthio)propyl]-2-propyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one](/img/structure/B3829436.png)
![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)


![3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B3829473.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)